Betamethasone 9,11-Epoxide Betamethasone 9,11-Epoxide Betamethasone 9,11-Epoxide is a metabolite of Mometasone furoate. It has low solubility in most solvent.
Brand Name: Vulcanchem
CAS No.: 981-34-0
VCID: VC21347397
InChI: InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Molecular Formula: C22H28O5
Molecular Weight: 372.5 g/mol

Betamethasone 9,11-Epoxide

CAS No.: 981-34-0

Cat. No.: VC21347397

Molecular Formula: C22H28O5

Molecular Weight: 372.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Betamethasone 9,11-Epoxide - 981-34-0

CAS No. 981-34-0
Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
IUPAC Name (1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Standard InChI InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1
Standard InChI Key GBDXNHBVYAMODG-DEGNENOVSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Appearance White to Off-White Solid
Melting Point 240-245°C

Chemical Properties and Structure

Basic Chemical Information

Betamethasone 9,11-epoxide is characterized by the following fundamental chemical properties:

PropertyValue
CAS Number981-34-0
Molecular FormulaC₂₂H₂₈O₅
Molecular Weight372.4547 g/mol
StereochemistryAbsolute
Defined Stereocenters8 out of 8
Optical ActivityUnspecified
Charge0

The compound possesses 8 stereocenters, all of which are defined, indicating a specific three-dimensional arrangement of atoms that contributes to its biological activity and chemical properties .

Structural Features

The chemical structure of betamethasone 9,11-epoxide contains the characteristic four-ring system typical of steroids, with the distinctive feature being the epoxide ring formed between positions 9 and 11. This epoxide group creates a three-membered ring containing an oxygen atom, which is highly strained and therefore reactive. The structure can be represented by the following SMILES notation:

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]35O[C@H]5C[C@]2(C)[C@@]1(O)C(=O)CO

The InChI (International Chemical Identifier) for the compound is:
InChIKey=GBDXNHBVYAMODG-DEGNENOVSA-N

This standardized notation allows for precise identification of the compound in chemical databases and literature.

Synthesis and Preparation Methods

Traditional Synthesis Routes

The synthesis of betamethasone 9,11-epoxide has been approached through various methods, with one significant route involving the formation of the epoxide ring from precursors containing a 9,11-double bond. According to patent literature, a method for preparing 9,11β-epoxy steroid compounds involves:

  • Starting with a 9,11-double bond-21-ester steroid compound

  • Reacting it with a halogenating agent in a suitable organic solvent containing 70% perchloric acid

  • This produces a 9α-halo-11β-ester-21-ester steroid compound

  • The halogenated intermediate then reacts with a strong base in an organic solvent to obtain the desired 9,11β-epoxy steroid compound

Novel Preparation Routes

Recent research has developed improved methods for synthesizing betamethasone, which indirectly provides insights into the formation of betamethasone 9,11-epoxide. One novel route described in the literature involves:

  • Using 9α-hydroxy-AD as the starting material

  • Implementing an indirect 16β-methylation with CH₃Br

  • Introducing the 17-side chain with 2-chlorovinyl ethyl ether

  • Converting the intermediate to a 9,11β-epoxide using 1,3-dibromo-5,5-dimethyl hydantoin (DBH) in acetone followed by treatment with NaOH

  • The bromo-alcohol generated in situ is cyclized to produce the desired 9,11β-epoxide with a 96% yield

  • Finally, the epoxide can be converted to betamethasone using 70% HF for ring opening

This synthesis pathway demonstrates that betamethasone 9,11-epoxide serves as a key intermediate in the preparation of betamethasone, and the epoxide can be deliberately formed with high yield using specific reagents and conditions.

Microorganism Fermentation Techniques

An interesting aspect of the synthetic routes involves the use of microorganism fermentation for 1,2-dehydrogenation, which has been reported to provide better yields and purity compared to chemical reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This biotransformation approach represents an environmentally friendly alternative to traditional chemical methods and highlights the potential for biological systems in the production of complex steroid derivatives.

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic techniques are crucial for isolating and quantifying betamethasone 9,11-epoxide, particularly in the context of impurity analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for this purpose, often coupled with mass spectrometry for enhanced detection sensitivity and specificity.

Biological Activity and Applications

Pharmaceutical Relevance

While betamethasone 9,11-epoxide is primarily known as an impurity in betamethasone preparation, its structural relationship to betamethasone suggests potential biological activity. Betamethasone itself is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, used in the treatment of various disorders where corticosteroid therapy is indicated .

Research Applications

Related Compounds and Derivatives

Deuterated Analogs

Isotopically labeled versions of betamethasone 9,11-epoxide, such as betamethasone-d5 9,11-epoxide, have been developed for analytical purposes. This deuterated analog has the molecular formula C₂₂H₂₃D₅O₅ and a molecular weight of 377.49 g/mol . Such isotopically labeled compounds are valuable as internal standards in mass spectrometric analysis, enabling accurate quantification of the non-labeled compound in complex matrices.

Industrial Production and Scale-up

Manufacturing Considerations

The industrial production of betamethasone 9,11-epoxide, whether as a target compound or as an intermediate in betamethasone synthesis, requires careful control of reaction conditions to ensure high yield and purity. Key considerations would include:

  • Selection of appropriate starting materials and reagents

  • Optimization of reaction conditions (temperature, time, solvent system)

  • Efficient purification processes

  • In-process controls to monitor the formation of unwanted by-products

  • Analytical methods for quality control and impurity profiling

Quality Control Parameters

Quality control for betamethasone 9,11-epoxide would typically involve:

  • Identity tests using spectroscopic methods

  • Purity determination using chromatographic techniques

  • Residual solvent analysis

  • Water content determination

  • Microbial limits testing for pharmaceutical-grade material

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator